molecular formula C9H16O B1239279 2,6-Nonadien-1-ol CAS No. 5820-89-3

2,6-Nonadien-1-ol

Cat. No.: B1239279
CAS No.: 5820-89-3
M. Wt: 140.22 g/mol
InChI Key: AMXYRHBJZOVHOL-DYWGDJMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Nonadien-1-ol is an organic compound with the molecular formula C9H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds in the 2nd and 6th positions of the nonane chain. This compound is known for its distinct aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Nonadien-1-ol typically involves the use of starting materials such as nonadienal or nonadienyl acetate. One common method is the reduction of (2E,6E)-nona-2,6-dienal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of nonadienal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Nonadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2E,6E)-nona-2,6-dienal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to (2E,6E)-nona-2,6-diene using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2E,6E)-nona-2,6-dienyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl).

Major Products Formed

    Oxidation: (2E,6E)-nona-2,6-dienal

    Reduction: (2E,6E)-nona-2,6-diene

    Substitution: (2E,6E)-nona-2,6-dienyl chloride

Scientific Research Applications

2,6-Nonadien-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the fragrance industry for its pleasant aroma and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2,6-Nonadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-Farnesol: A sesquiterpene alcohol with similar structural features but a longer carbon chain.

    (3S,6E)-Nerolidol: Another sesquiterpene alcohol with a similar structure but different stereochemistry.

Uniqueness

2,6-Nonadien-1-ol is unique due to its specific double bond positions and shorter carbon chain compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

5820-89-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2E,6E)-nona-2,6-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3+,8-7+

InChI Key

AMXYRHBJZOVHOL-DYWGDJMRSA-N

Isomeric SMILES

CC/C=C/CC/C=C/CO

SMILES

CCC=CCCC=CCO

Canonical SMILES

CCC=CCCC=CCO

density

0.860-0.880

28069-72-9
7786-44-9
5820-89-3

physical_description

White to yellowish liquid;  powerful, green, vegetable

Pictograms

Irritant

solubility

Insoluble in water
soluble (in ethanol)

Synonyms

2,6-nonadien-1-ol
nona-2,6-dien-1-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-methyl-3-decen-5-ol (UNDECAVERTOL, Givaudan-Roure)*
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